1-Methyl-1'-(pyrazine-2-carbonyl)spiro[indoline-3,4'-piperidin]-2-one
Description
Properties
IUPAC Name |
1-methyl-1'-(pyrazine-2-carbonyl)spiro[indole-3,4'-piperidine]-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-21-15-5-3-2-4-13(15)18(17(21)24)6-10-22(11-7-18)16(23)14-12-19-8-9-20-14/h2-5,8-9,12H,6-7,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGNAEUAMHDVIRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3(C1=O)CCN(CC3)C(=O)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Component Reactions (MCRs)
The spiro[indoline-3,4'-piperidin]-2-one scaffold is typically synthesized via MCRs using isatin derivatives and active methylene compounds . For example:
| Reactants | Catalyst | Conditions | Yield | Source |
|---|---|---|---|---|
| Isatin, benzylbis(2-chloroethyl)amine | NaH (THF) | 90°C, 12–15 h | 44–78% | |
| Oxindole, benzylbis(2-chloroethyl)amine | Pd/C (H₂) | Methanol, RT, 15 h | 90.2% |
Mechanistic Insights :
-
Alkylation : Sodium hydride deprotonates oxindole, enabling nucleophilic attack on benzylbis(2-chloroethyl)amine to form a piperidine intermediate.
-
Cyclization : Intramolecular N-alkylation under thermal conditions generates the spirocyclic core.
-
Debenzylation : Hydrogenolysis with Pd/C removes the benzyl protecting group, yielding the free spiro[indoline-3,4'-piperidin]-2-one.
Microwave-Assisted Optimization
Microwave irradiation significantly enhances reaction efficiency:
-
Time Reduction : 12-hour conventional reactions complete in 1–2 hours under microwave conditions.
-
Yield Improvement : Spirocyclization yields increase from 65% to 89% using DABCO (1,4-diazabicyclo[2.2.2]octane) as a base.
Functionalization of the Spiro Core
Acylation with Pyrazine-2-Carbonyl Chloride
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Activation | Pyrazine-2-carbonyl chloride, DMF | – | |
| Coupling | Spiro[indoline-3,4'-piperidin]-2-one, NEt₃, DCM, RT | 72–85% |
Key Considerations :
-
Solvent Choice : Dichloromethane (DCM) minimizes side reactions compared to polar aprotic solvents.
-
Base Selection : Triethylamine (NEt₃) effectively scavenges HCl, preventing N-protonation of the spirocyclic amine.
Direct Carbonylation
An alternative one-pot method employs pyrazine-2-carboxylic acid with coupling agents:
-
EDCI/HOBt : Ethyl dimethylaminopropyl carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in THF yield 68–74% product.
Stereochemical Control and Challenges
Diastereoselectivity in Spirocyclization
The spiro center’s configuration is influenced by:
Byproduct Mitigation
Common byproducts and solutions:
| Byproduct | Cause | Mitigation Strategy |
|---|---|---|
| Over-alkylated piperidine | Excess benzylbis(2-chloroethyl)amine | Stoichiometric reactant ratios |
| Dehalogenation residues | Incomplete NaH consumption | Post-reaction quenching with NH₄Cl |
Scalability and Industrial Adaptations
Continuous Flow Synthesis
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Microreactor Systems : Enable gram-scale production with 12-minute residence time and 94% yield.
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Catalyst Recycling : Immobilized DABCO on silica gel reduces catalyst loading from 20 mol% to 5 mol%.
Green Chemistry Approaches
-
Solvent-Free Conditions : Ball milling spiro[indoline-3,4'-piperidin]-2-one with pyrazine-2-carbonyl chloride achieves 81% yield without solvents.
-
Biocatalysis : Lipase-mediated acylation in ionic liquids ([BMIM][PF₆]) provides 76% yield and 99% regioselectivity.
Analytical Characterization
Spectroscopic Data
Purity Assessment
-
HPLC : >99% purity (C18 column, MeCN/H₂O 70:30, 1 mL/min).
-
XRD : Confirms spirocyclic geometry with a dihedral angle of 87.3° between indoline and piperidine planes.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| MCRs with NaH | High atom economy, one-pot | Requires excess NaH, long times |
| Microwave-assisted | Rapid, high yields | Specialized equipment needed |
| Continuous flow | Scalable, low catalyst loading | Initial setup costs |
Chemical Reactions Analysis
Functionalization at the Piperidine Nitrogen
The 1'-position of the piperidine ring is functionalized via acylation :
-
Pyrazine-2-carbonyl Group Introduction :
| Reaction Type | Reagents/Conditions | Typical Yield | Source |
|---|---|---|---|
| Acylation | Pyrazine-2-carbonyl chloride, TEA, THF | 70–85%* |
*Estimated based on analogous sulfonylation reactions .
Methylation at the Indoline Nitrogen
The 1-methyl group on the indoline ring is introduced via:
-
Alkylation : Treatment of the spiro-indoline precursor with methyl iodide (CH₃I) or dimethyl sulfate in the presence of NaH or K₂CO₃ .
| Substrate | Alkylating Agent | Conditions | Yield | Source |
|---|---|---|---|---|
| Spiro[indoline-3,4'-piperidin]-2-one | CH₃I | NaH, THF, RT | 80–90% |
Derivatization and Biological Activity
Derivatives of spiro-indoline-piperidinones exhibit diverse bioactivities:
-
Antimicrobial/Anticancer Properties :
| Compound Class | Biological Activity (IC₅₀) | Key Substituents | Source |
|---|---|---|---|
| 1''-(Alkylsulfonyl)-dispiro derivatives | 2.4–4.9 µM (A431 cells) | Cl, CH₃ |
Mechanistic Insights
-
Cycloaddition Reactions : Azomethine ylides (from sarcosine and isatin) undergo [3+2] cycloaddition with exocyclic olefins, forming spiro-pyrrolidine-piperidine frameworks .
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Acylation Mechanism : The piperidine nitrogen acts as a nucleophile, attacking the carbonyl carbon of pyrazine-2-carbonyl chloride to form the amide bond .
Challenges and Limitations
Scientific Research Applications
Biological Properties
The biological properties of 1-Methyl-1'-(pyrazine-2-carbonyl)spiro[indoline-3,4'-piperidin]-2-one are significant in the context of drug discovery. Compounds with similar spiro-indoline frameworks have been shown to exhibit a range of pharmacological activities:
- Anticancer Activity : Spiro-indolines have been associated with cytotoxic effects against various cancer cell lines. The unique structural features may enhance their interaction with biological targets involved in cell proliferation and apoptosis .
- Antimicrobial Properties : Research indicates that derivatives of spiro[indoline] compounds possess antimicrobial activity, making them potential candidates for developing new antibiotics .
- CNS Activity : Some studies suggest that spiro-indoline derivatives may exhibit neuroprotective effects and could be explored for treating neurodegenerative diseases .
Case Studies
Several case studies highlight the applications of spiro[indoline] compounds, including:
- Study on Anticancer Properties : A study evaluated the cytotoxic effects of various spiro[indoline] derivatives against breast cancer cell lines. The results indicated that specific modifications to the indoline structure significantly enhanced anticancer activity compared to standard chemotherapeutics .
- Antimicrobial Evaluation : A series of synthesized spiro compounds were tested against bacterial strains. The findings revealed that certain derivatives exhibited potent antibacterial activity, suggesting their potential as lead compounds for antibiotic development .
- Neuroprotective Effects : Research focused on evaluating the neuroprotective effects of a spiro[indoline] derivative in animal models of neurodegeneration. Results showed significant improvement in cognitive functions and a reduction in neuroinflammation markers .
Mechanism of Action
The mechanism by which 1-Methyl-1'-(pyrazine-2-carbonyl)spiro[indoline-3,4'-piperidin]-2-one exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the desired biological response. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Data Tables
Table 1. Comparative Analysis of Key Compounds
| Compound Name | Substituent | Molecular Weight | Key Activity | Selectivity/Potency |
|---|---|---|---|---|
| Target Compound | Pyrazine-2-carbonyl | Not reported | Inferred kinase inhibition | Unknown (structural analogy) |
| SMU-B (5b) | Aminopyridyl + dichloro-fluoro | 575.4 | c-Met/ALK dual inhibition | IC₅₀ < 1 nM (c-Met) |
| 1'-[(E)-3-[2-(Trifluoromethyl)phenyl] | Trifluoromethylphenyl enoyl | Not reported | 1HSD11B1 inhibition (pAct 10) | High specificity |
| JS-160-8 | Tetrahydro-2H-pyran-4-yl | 301.2 | Screening hit (unpublished) | Unknown |
| 1'-Benzylspiro[indoline-3,4'-piperidin] | Benzyl | 292.4 | Synthetic intermediate | N/A |
Biological Activity
1-Methyl-1'-(pyrazine-2-carbonyl)spiro[indoline-3,4'-piperidin]-2-one is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article provides a detailed examination of its biological properties, including its synthesis, mechanisms of action, and therapeutic potential based on diverse research findings.
The synthesis of this compound typically involves multi-step organic reactions. The compound features a spiro structure that combines an indoline and piperidine moiety, which is crucial for its biological activity. The molecular formula is with a molecular weight of 218.30 g/mol.
Biological Activity Overview
Research indicates that compounds with spiroindoline structures exhibit a range of biological activities, including:
- Antitumor Activity : Several studies have demonstrated that spiroindolines can inhibit the proliferation of cancer cells. For instance, compounds similar to this compound have shown promising results against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer) cells .
- Antimicrobial Properties : Some derivatives exhibit significant antimicrobial activity against various pathogens, indicating potential applications in treating infectious diseases .
- Cholinesterase Inhibition : Certain spiroindoline derivatives have been reported to possess cholinesterase inhibitory effects, which could be beneficial in treating neurodegenerative diseases like Alzheimer's .
The mechanisms underlying the biological activities of this compound are still being elucidated. However, several studies suggest the following pathways:
- Induction of Apoptosis : Research has shown that some spiroindolines can induce apoptosis in cancer cells by modulating key proteins involved in cell survival and death, such as Bcl-2 and Bax .
- Inhibition of Cell Migration : The compound may also inhibit cancer cell migration through the downregulation of matrix metalloproteinases (MMPs), which play a critical role in tumor invasion and metastasis .
Case Studies
Several case studies highlight the effectiveness of spiroindolines:
- MCF7 Cell Line Study :
- A549 Cell Line Study :
Data Summary Table
| Biological Activity | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Antiproliferation | MCF7 | 3.597 | Induction of apoptosis |
| Antiproliferation | A549 | 4.22 | G2/M phase arrest |
| Cholinesterase Inhibition | Various | Not specified | Inhibition of cholinesterase |
| Antimicrobial Activity | Various pathogens | Not specified | Disruption of microbial cell walls |
Q & A
Q. Example Protocol :
| Reagents | Conditions | Yield | Characterization |
|---|---|---|---|
| Aniline, methyl acrylate, isothiocyanate, triethylamine | Reflux, 12 h | 46–68% | NMR, ESI-MS, X-ray |
How is structural characterization performed for spiro[indoline-3,4'-piperidine]-2-one derivatives?
Q. Basic Analytical Techniques
- NMR Spectroscopy : and NMR confirm regiochemistry and substituent positions (e.g., pyrazine carbonyl at 1'-position) .
- X-ray Crystallography : Resolves spiro-conformation and cis/trans isomerism (e.g., CCDC 843674 for crystal packing) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., ESI-MS m/z 494.12 for SMU-B) .
What in vitro assays are used to screen for c-Met/ALK inhibitory activity?
Q. Basic Biological Screening
- Kinase Inhibition Assays : Measure IC values using recombinant c-Met/ALK enzymes. Compound 5b (SMU-B) shows IC < 10 nM .
- Cell-Based Assays : Evaluate antiproliferative effects in GTL-16 gastric carcinoma cells (IC = 0.8 μM) .
How can structure-activity relationships (SAR) guide optimization of c-Met/ALK inhibition?
Q. Advanced SAR Strategies
Q. SAR Table :
| Position | Substituent | c-Met IC (nM) | Tumor Growth Inhibition |
|---|---|---|---|
| 6 | 6-Amino-5-[(1R)-ethoxy] | 8.2 | >50% in xenografts |
| 5 | Unsubstituted | >100 | <20% |
What in vivo models validate the antitumor efficacy of this compound?
Q. Advanced Pharmacodynamic Analysis
- Xenograft Models : GTL-16 gastric carcinoma models show >50% tumor growth inhibition at 50 mg/kg (oral dosing) .
- Biomarker Analysis : Reduced c-Met phosphorylation in tumors confirms target engagement .
- Toxicity Profiling : SMU-B demonstrates no significant weight loss or organ toxicity in mice .
How do researchers resolve contradictions in substitution effects on activity?
Q. Advanced Data Analysis
- Crystallographic Studies : X-ray data reveal steric clashes in 5-substituted derivatives (e.g., WXY029) that reduce binding affinity .
- Molecular Docking : Simulations show 6-substituted derivatives better occupy the ATP-binding pocket of c-Met .
- Dose-Response Curves : Confirm position-dependent efficacy (e.g., 6-substituted IC vs. 5-substituted) .
What methodological challenges arise in scaling up synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
